molecular formula C11H19NO4 B1477565 4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid CAS No. 2097998-80-4

4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid

Cat. No. B1477565
CAS RN: 2097998-80-4
M. Wt: 229.27 g/mol
InChI Key: JQOBGGDRCAPPEE-UHFFFAOYSA-N
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Description

4-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid (ETPOB) is an organic compound belonging to the class of carboxylic acids. It is a chiral molecule and has been studied for its potential applications in the field of organic synthesis and drug discovery. ETPOB is a versatile molecule that can be used in a variety of reactions to produce different compounds, such as amines, alcohols, and ethers. In addition, it has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of other pharmaceutical agents.

Scientific Research Applications

Synthesis Methodologies

One aspect of research focuses on improved synthesis methods for related compounds, offering potential pathways for the synthesis of "4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid". For example, Obydennov et al. (2013) described an improved synthesis approach for diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which could be a precursor or structurally related to the compound (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Novel Derivatives and Their Applications

Research into novel derivatives of structurally similar compounds indicates a wide range of potential applications, from material science to drug discovery. Traven et al. (2000) synthesized novel pyrrolocoumarin derivatives, highlighting the versatility of pyran-based compounds in creating new chemical entities with potential applications in various fields (Traven, Suslov, & Gordeev, 2000).

Spectroscopic Characterization

The importance of spectroscopic characterization in understanding the properties and potential applications of such compounds is underscored by Kumar et al. (2019), who detailed the synthesis and spectroscopic characterization of a novel 4H-pyran derivative. This study demonstrates the critical role of analytical techniques in the development and application of new chemical entities (Kumar, Sivaramakarthikeyan, Krishnan, Muthiah, Pillai, & Ramalingan, 2019).

Potential for Biomedical Applications

While direct references to biomedical applications of "4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid" were not found, related research on pyran derivatives suggests a broad potential in this area. For instance, Chakraborty et al. (2016) characterized substituted aryl meroterpenoids from red seaweed as potential antioxidants, indicating the possibility of antioxidative or other biomedical applications for similar compounds (Chakraborty, Joseph, Joy, & Raola, 2016).

properties

IUPAC Name

4-[ethyl(oxan-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-2-12(9-5-7-16-8-6-9)10(13)3-4-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOBGGDRCAPPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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